molecular formula C6H6ClNO2S B3180736 3-Methylpyridine-2-sulfonyl chloride CAS No. 281221-72-5

3-Methylpyridine-2-sulfonyl chloride

Cat. No.: B3180736
CAS No.: 281221-72-5
M. Wt: 191.64 g/mol
InChI Key: SRYKQBAZBAROTC-UHFFFAOYSA-N
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Description

3-Methylpyridine-2-sulfonyl chloride is an organic compound that belongs to the class of sulfonyl chlorides. It is a derivative of pyridine, a six-membered aromatic ring containing one nitrogen atom. This compound is of significant interest in organic synthesis due to its reactivity and utility in various chemical transformations.

Mechanism of Action

Target of Action

3-Methylpyridine-2-sulfonyl chloride is primarily used as an intermediate in the synthesis of various chemical compounds . It serves as a key component in the production of aromatic and heteroaromatic sulfonic acids, which are of high importance for industry and agriculture . These acids, particularly their derivatives such as aryl- and hetarylsulfonyl amides, find use as pharmaceuticals, plant growth regulators, and herbicides .

Mode of Action

The compound’s mode of action involves its interaction with 3-aminopyridines. The process begins with the diazotation of substituted 3-aminopyridines, followed by the substitution of diazo groups with sulfonyl groups in the obtained diazonium chlorides . This results in the synthesis of the corresponding pyridine-3-sulfonyl chlorides .

Biochemical Pathways

The biochemical pathways affected by this compound involve the synthesis of sulfonic acids and sulfonyl amides. The synthesized pyridine-3-sulfonyl chlorides are converted to pyridine-3-sulfonic acids and -sulfonyl amides . These acids are generally synthesized by two methods: sulfonation of the corresponding pyridines and diazotation of 3-aminopyridines, followed by substitution of the diazo group with the sulfonyl group .

Result of Action

The result of the action of this compound is the formation of intermediate pyridine-3-sulfonyl chlorides, which are then hydrolyzed to sulfonic acids . These acids serve as intermediates for the synthesis of many valuable technical and pharmaceutical compounds .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the synthesis of pyridine-3-sulfonic acids can be accomplished under harsh conditions, with concentrated oleum at the temperature range of 180-230°C and catalysis by mercury salts . Therefore, the compound’s action, efficacy, and stability may vary depending on the specific conditions under which it is used.

Chemical Reactions Analysis

Types of Reactions

3-Methylpyridine-2-sulfonyl chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

  • Pyridine-3-sulfonyl chloride
  • 2-Chloropyridine-3-sulfonyl chloride
  • 4-Methylpyridine-3-sulfonyl chloride

Uniqueness

3-Methylpyridine-2-sulfonyl chloride is unique due to the presence of a methyl group at the 3-position of the pyridine ring, which can influence its reactivity and the types of reactions it undergoes. This structural feature can also affect its physical properties and the stability of the resulting products .

Properties

IUPAC Name

3-methylpyridine-2-sulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6ClNO2S/c1-5-3-2-4-8-6(5)11(7,9)10/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRYKQBAZBAROTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CC=C1)S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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